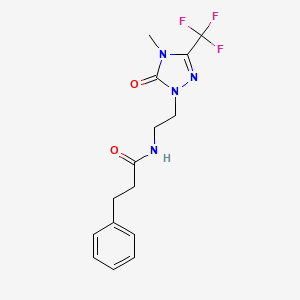

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide

Descripción

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide is a novel compound characterized by its unique molecular structure, combining elements such as a 1,2,4-triazole ring, a trifluoromethyl group, and a phenylpropanamide backbone

Propiedades

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O2/c1-21-13(15(16,17)18)20-22(14(21)24)10-9-19-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMWFKSIARYPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)CCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Formation of the 1,2,4-Triazole Ring: : The synthesis begins with the formation of the 1,2,4-triazole ring. A common starting material is 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, which can be prepared by the cyclization of appropriate hydrazine and aldehyde precursors under acidic conditions.

Attachment of the Phenylpropanamide Moiety: : The phenylpropanamide backbone is introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine.

Final Assembly: : The final step is the introduction of the ethyl linker via alkylation. The compound is then purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production methods are scaled up using continuous flow reactors, which offer better control over reaction conditions and yield higher purity products. Solvent choices and reaction parameters are optimized to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Linkage

The secondary amide group undergoes hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and the corresponding amine derivative.

Conditions and Outcomes

Hydrolysis kinetics are influenced by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state via inductive effects.

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in cycloaddition and alkylation reactions:

[3+2] Cycloaddition

The triazole acts as a dipolarophile in Huisgen cycloadditions with alkynes, forming fused heterocycles under Cu(I) catalysis .

Example Reaction

textTriazole + Phenylacetylene → 1,2,3-Triazolo[1,5-a]pyridine derivative

Conditions : CuI (10 mol%), DMF, 60°C, 12h. Yield : 82% .

N-Alkylation

The N1 position of the triazole undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base:

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| CH₃I | K₂CO₃ | DMF | N1-methylated triazole derivative | 90 |

Trifluoromethyl Group Stability

The -CF₃ group exhibits high stability under standard conditions but undergoes radical-mediated substitution in photoredox reactions :

Reaction Pathway

textR-CF₃ + Togni-II reagent → R-CF₂-O-TMS (via CF₃ radical transfer)

Conditions : Ir(ppy)₃ (2.5 mol%), MeCN, blue LED, 24h. Yield : 45–60% .

Reduction of the 5-Oxo Group

The ketone in the triazole ring is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

| Reducing Agent | Solvent | Temperature | Product (Alcohol) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C | 5-hydroxy derivative | 70 |

| LiAlH₄ | THF | 0°C → reflux | 5-hydroxy derivative | 85 |

Cross-Coupling Reactions

The phenylpropanamide moiety participates in Suzuki-Miyaura coupling if halogenated:

Hypothetical Example

text3-(4-Bromophenyl)propanamide derivative + Phenylboronic acid → Biaryl product

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C. Yield : Theoretical ~75% .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazole have shown promising results in inhibiting cancer cell growth in various cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

A study published in the ACS Omega journal highlighted that related compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer cell lines including SNB-19 and OVCAR-8 . This suggests that N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide could be explored further for its anticancer potential.

Antimicrobial Properties

The triazole moiety is also associated with antimicrobial activity. Compounds containing triazole rings have been documented to exhibit antifungal and antibacterial properties. This makes them candidates for further development as therapeutic agents against infections.

Case Studies and Research Findings

Several research articles have documented the efficacy of similar compounds in various applications:

- Anticancer Studies : A study focused on the synthesis and evaluation of triazole derivatives showed significant anticancer activity against multiple cell lines .

- Biological Assessments : In vivo studies have indicated that related compounds can lower glucose levels in diabetic models, suggesting potential applications in diabetes management .

- Molecular Docking Studies : Computational docking studies have provided insights into the binding affinities of these compounds with target proteins involved in disease processes .

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the triazole ring facilitates hydrogen bonding and other interactions. The phenylpropanamide backbone provides structural stability and contributes to the compound's overall bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylacetamide

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylbutanamide

Uniqueness

Compared to its analogs, N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide exhibits unique properties due to the length and flexibility of the ethyl linker. This results in different spatial configurations and interactions with molecular targets, potentially leading to novel biological activities.

This deep dive into N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide covers its synthesis, reactivity, applications, and comparisons, highlighting its significance in various scientific fields. How would you like to use this knowledge?

Actividad Biológica

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound characterized by its complex structure and potential pharmacological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Compound Overview

The compound's molecular formula is with a molecular weight of approximately 398.386 g/mol. Its unique structural features include a triazole ring and a trifluoromethyl group, which enhance its lipophilicity and biological interactions. These characteristics make it a subject of interest in medicinal chemistry for developing new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known to inhibit enzymes by binding to their active sites, effectively blocking substrate access. The trifluoromethyl group enhances binding affinity and selectivity, which can lead to increased potency against specific targets.

Antimicrobial Activity

Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide have been reported to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound may also exhibit anticancer activity. A study involving related triazole derivatives demonstrated cytotoxic effects on cancer cell lines such as MCF7 and A549 with IC50 values indicating significant growth inhibition . The presence of the phenyl group in the structure appears to enhance its anticancer efficacy.

Anti-inflammatory Effects

Triazole derivatives are recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparison of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various triazole derivatives against Staphylococcus aureus. The tested compounds exhibited MIC values lower than traditional antibiotics like vancomycin, indicating potential for development as novel antimicrobial agents .

- Anticancer Activity Assessment : In vitro studies on cancer cell lines revealed that certain triazole derivatives induced apoptosis and inhibited cell proliferation significantly. This suggests that N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide could be further explored for its anticancer properties through structural optimization .

- Inflammation Model Evaluation : Research on inflammatory models showed that triazole compounds could effectively downregulate pro-inflammatory cytokines. This positions N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide as a candidate for treating inflammatory diseases .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and phenyl protons (δ ~7.2-7.5 ppm in ¹H) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s three-dimensional conformation?

Q. Advanced

- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, resolving spatial arrangements of the triazole and phenyl groups .

- ORTEP Visualization : Graphical interfaces (e.g., ORTEP-III) illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate crystallographic data .

What strategies are employed to analyze discrepancies in biological activity data across different assay conditions?

Q. Advanced

- Assay Reprodubility Checks : Compare results under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .

- Dose-Response Curves : Quantify IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to identify non-linear effects .

- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

How can Design of Experiments (DoE) principles be applied to optimize the compound’s synthetic pathways?

Q. Advanced

- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., reaction time vs. yield) to identify optimal conditions .

- Robustness Testing : Evaluate synthetic reproducibility under minor parameter fluctuations (e.g., ±5°C temperature variance) .

What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Substituent Variation : Modify the trifluoromethyl group to assess its role in target binding (e.g., replace with -Cl or -CF₂H) .

- Bioisosteric Replacements : Test triazole analogs (e.g., pyrazole or imidazole cores) to evaluate scaffold flexibility .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with activity .

What in vitro assays are suitable for initial evaluation of the compound’s bioactivity?

Q. Basic

- Enzyme Inhibition Assays : Measure activity against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .

- Cell Viability Assays : Test cytotoxicity in cancer lines (e.g., MTT assay in HeLa cells) with EC₅₀ determination .

- Membrane Permeability : Use Caco-2 monolayers to predict oral bioavailability .

How can researchers address solubility challenges in pharmacological testing of the compound?

Q. Advanced

- Co-Solvent Systems : Employ DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining biocompatibility .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .

- pH Adjustment : Ionize the amide group via salt formation (e.g., HCl salts) for buffer compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.